Dimethylphenylarsine oxide
Description
Properties
CAS No. |
62964-84-5 |
|---|---|
Molecular Formula |
C8H11AsO |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
dimethylarsorylbenzene |
InChI |
InChI=1S/C8H11AsO/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JKHXRDNSCXJACT-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=O)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Studies
Controlled Laboratory Synthesis Protocols for Dimethylphenylarsine Oxide
The synthesis of this compound (DMPAO) under controlled laboratory conditions is fundamental for producing materials of high purity, which are essential for various research applications, particularly as analytical standards.
The availability of high-purity analytical standards is a prerequisite for the accurate identification and quantification of chemical compounds in environmental and other complex matrices. researchgate.netnih.gov The production of reference standards for organoarsenicals is particularly critical due to the similar physical and chemical properties of various arsenic species, which can complicate their analysis. researchgate.net
A key methodology for the synthesis of this compound for use as an analytical standard involves the reaction of a phenylarsenic precursor with a methylating agent. nih.govresearchgate.net In a typical protocol, phenyldichloroarsine (PDCA) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert argon atmosphere. nih.gov Methyllithium (B1224462) (MeLi) is then added to the solution, and the reaction mixture is stirred at room temperature for approximately one hour. The reaction is subsequently quenched by the addition of water. nih.govresearchgate.net The resulting DMPAO is then diluted for use as an analytical standard. nih.gov
The qualitative identification of these synthesized standards must adhere to strict criteria, such as those set by the Organisation for the Prohibition of Chemical Weapons (OPCW). For liquid chromatography (LC) analysis, the retention time of the synthesized compound should not deviate by more than ±0.2 minutes from that of a reference standard. For high-resolution mass spectrometry (HRMS), the elemental composition must be confirmed with a mass accuracy error below 2.5 ppm. nih.govresearchgate.net
The derivatization of phenylarsenic precursors is a versatile strategy for creating a range of organoarsenic compounds. The synthesis of DMPAO from phenyldichloroarsine (PDCA) is a prime example of this approach. nih.gov The core transformation involves the substitution of chlorine atoms with methyl groups, effectively derivatizing the initial phenylarsenic structure.
This synthetic route leverages the reactivity of organometallic reagents to form new carbon-arsenic bonds. The use of methyllithium provides a potent nucleophilic methyl source for the reaction with the electrophilic arsenic center in PDCA. nih.gov This general principle, the reaction of an arsenic halide with an organolithium or other organometallic reagent, represents a foundational approach in organoarsenic chemistry. Another general strategy in aromatic organoarsenic chemistry involves the reduction of arsonic acids to arsines, which can then be re-oxidized, for instance by air, to form arseno compounds. energysecurity.gov.uk
Investigations into this compound Analogues and Related Organoarsenicals
Research into the synthesis of DMPAO analogues provides valuable insights into structure-activity relationships and expands the library of available analytical standards. A notable analogue of DMPAO is methyldiphenylarsine oxide (MDPAO). nih.gov The synthesis of MDPAO follows a similar protocol to that of DMPAO, highlighting the modularity of the synthetic approach.
For the synthesis of MDPAO, diphenylchloroarsine (B1221446) (Clark I) is used as the starting precursor instead of PDCA. nih.gov It is dissolved in dry THF under an argon atmosphere, followed by the addition of methyllithium. The reaction proceeds at room temperature and is stopped with water. nih.gov This synthesis yields MDPAO, a compound where one methyl group and two phenyl groups are attached to the arsenic oxide core. The detection of compounds like DMPAO, MDPAO, and methylphenylarsinic acid (MPAA) in contaminated soil samples underscores the environmental relevance of these synthetic analogues as they can be formed through biotic or abiotic degradation of parent phenylarsenic compounds. nih.govresearchgate.net
| Compound | Precursor | Reagent | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| This compound (DMPAO) | Phenyldichloroarsine (PDCA) | Methyllithium (MeLi) | Dry THF | Argon atmosphere, room temperature | nih.govresearchgate.net |
| Methyldiphenylarsine Oxide (MDPAO) | Diphenylchloroarsine (Clark I) | Methyllithium (MeLi) | Dry THF | Argon atmosphere, room temperature | nih.gov |
Strategies for Isotopic Labeling in Mechanistic Research
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of compounds. symeres.comnih.gov Incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into the this compound structure allows researchers to follow the molecule through complex chemical or biological processes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.com
Strategies for isotopic labeling of DMPAO can be targeted to different parts of the molecule:
Environmental Geochemistry and Biogeochemical Transformation Pathways
Environmental Occurrence and Distribution Studies of Dimethylphenylarsine Oxide
Detection and Speciation in Aquatic and Soil Systems
This compound has been identified in both aquatic and soil environments, often in conjunction with other phenylarsenic compounds. Analytical techniques such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are crucial for the separation and quantification of DMPAO and other arsenic species in environmental samples. Studies have detected DMPAO in paddy soils in Japan that were contaminated with aromatic arsenic compounds, with concentrations reaching up to 1.4 parts per million. In these contaminated soils, DMPAO was one of several aromatic arsenicals identified, alongside phenylarsonic acid, diphenylarsinic acid, methylphenylarsinic acid, and methyldiphenylarsine oxide. The extraction of these arsenicals from soil for analysis has been optimized using 68% nitric acid, which provided better efficiency than other extraction agents like water or sodium hydroxide.
Accumulation and Distribution in Agricultural Ecosystems (e.g., Rice, Straw)
The uptake and distribution of DMPAO have been investigated in agricultural settings, particularly in rice (Oryza sativa). Research has shown that DMPAO can accumulate in rice plants grown in contaminated soil. Specifically, DMPAO has been detected in rice straw, but not in the grains. In pot experiments with contaminated soil, rice straw was found to contain DMPAO as a major arsenic species.
Under flooded soil conditions, which are typical for rice cultivation, the concentration of DMPAO in the soil has been observed to increase, while concentrations of phenylarsonic acid (PAA) and methylphenylarsinic acid (MPAA) decrease. This suggests that the methylation of PAA and MPAA to form DMPAO occurs in the soil under these flooded, anaerobic conditions, rather than within the rice plant itself. Further studies have confirmed that while DMPAO is absorbed by the shoots of the rice plant, it tends to be retained there, whereas other aromatic arsenicals like MPAA are more easily translocated to the grains.
| Arsenical | Rice Straw (μg of As kg⁻¹) | Percentage of Total Extracted As in Straw | Rice Grain (μg of As kg⁻¹) | Percentage of Total Extracted As in Grain |
|---|---|---|---|---|
| This compound (DMPAO) | 7.71 ± 0.48 | 60.5 ± 3.7% | Not Detected | - |
| Methyldiphenylarsine oxide (MDPAO) | 0.91 ± 0.07 | 7.2 ± 0.5% | Not Detected | - |
| Methylphenylarsinic acid (MPAA) | Not Reported | - | 1.17 ± 0.04 | 86.7 ± 2.7% |
| Inorganic As | 2.85 ± 0.20 | 22.3 ± 1.6% | Not Reported | - |
Identification as a Degradation Product of Phenylarsenic Chemical Warfare Agents in Marine Sediments
This compound has been identified as a degradation product of phenylarsenic chemical warfare agents (CWAs), such as Clark I (diphenylchloroarsine) and Clark II (diphenylcyanoarsine), that have been dumped at sea. Over time, these CWAs undergo hydrolysis and oxidation in the marine environment, leading to the formation of various degradation products. In addition to primary degradation products like diphenylarsinic acid and phenylarsonic acid, methylated forms, including DMPAO, have been detected in marine sediments near chemical munition dumpsites.
The presence of these methylated phenylarsenicals is thought to be the result of microbial activity under anaerobic conditions in the sediment. Non-targeted screening using advanced analytical methods like ultrahigh-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) has been instrumental in identifying DMPAO and other previously unknown CWA-related phenylarsenic chemicals in these sediments. The detection of these compounds is significant for assessing the total environmental burden and potential ecological risks associated with dumped chemical munitions.
Microbial-Mediated Biotransformation Processes Involving this compound
Mechanistic Elucidation of Anaerobic Bacterial Transformation
The transformation of phenylarsenic compounds, including the formation of DMPAO, is significantly influenced by microbial activities, particularly under anaerobic conditions. It has been suggested that methylated phenylarsenicals like DMPAO are formed by bacteria in anaerobic environments. The general process of anaerobic metabolism involves the use of substances other than oxygen as terminal electron acceptors. In the context of hydrocarbon metabolism by anaerobic bacteria, two main activation pathways have been identified: addition to fumarate (B1241708) and hydroxylation. While the specific enzymatic pathways for the formation of DMPAO are still under investigation, it is understood that anaerobic microorganisms play a key role in the methylation of precursor phenylarsenic compounds.
Studies on Microbial Reduction Pathways (e.g., C. humicola and other relevant microorganisms)
Research has identified specific microorganisms capable of transforming organoarsenic compounds. The fungus Candida humicola (now known as Apiotrichum humicola) has been shown to be active in the methylation and reduction of arsenic compounds. Studies have demonstrated that C. humicola can reduce methylphenylarsinic acid and this compound to the volatile compound dimethylphenylarsine. This biotransformation is significant as it converts a less mobile oxide form into a more volatile arsine gas. Cell-free extracts of C. humicola have also been found to convert methylarsine (B12644256) oxide to dimethylarsinic acid. The ability of microorganisms like C. humicola to metabolize these arsenic compounds highlights the complex biogeochemical cycling of arsenic in the environment.
Environmental Fate and Transport Dynamics
The movement and persistence of this compound in the environment are governed by its interaction with soil and sediment components and its inherent stability.
The interaction of this compound with soil and sediment particles is critical to its environmental mobility. Adsorption studies on various aromatic arsenicals have found that DMPAO exhibits the lowest affinity for soil particles compared to other related compounds. tandfonline.comtandfonline.com
Research comparing two distinct soil types, a Fluvisol (sandy loam) and an Andosol (light clay), demonstrated a consistent adsorption hierarchy. The Andosol, with higher contents of amorphous minerals and organic carbon, generally adsorbed greater quantities of all tested arsenicals than the Fluvisol. tandfonline.com However, in both soil types, DMPAO was the least adsorbed compound.
The primary mechanism for the adsorption of these aromatic arsenicals onto soil is suggested to be ligand exchange reactions, with hydrophobic interactions playing a lesser role. tandfonline.comresearchgate.net The adsorbability was found to increase with a higher proportion of arsenate in the molecule's structure and with decreasing hydrophobicity. tandfonline.com
Table 1: Adsorption Order of Aromatic Arsenicals onto Two Soil Types This interactive table ranks aromatic arsenicals by their adsorption strength, from highest to lowest, as determined by batch experiments.
| Rank | Compound Name | Soil Type(s) |
| 1 | Phenylarsonic acid (PAA) | Fluvisol, Andosol |
| 2 | Methylphenylarsinic acid (MPAA) | Fluvisol, Andosol |
| 3 | Diphenylarsinic acid (DPAA) | Fluvisol, Andosol |
| 4 | Methyldiphenylarsine oxide (MDPAO) | Fluvisol, Andosol |
| 5 | This compound (DMPAO) | Fluvisol, Andosol |
| Source: tandfonline.comtandfonline.com |
The weak adsorption of this compound to soil particles results in high environmental mobility. tandfonline.com Column leaching experiments have confirmed that DMPAO travels further through soil profiles than other related aromatic arsenicals, indicating a greater potential to reach groundwater. tandfonline.comtandfonline.com
The mobility of these compounds is influenced by soil composition. In a sandy loam Fluvisol, DMPAO was significantly more mobile than in a light clay Andosol, which has a higher capacity for adsorption. tandfonline.com The long-term presence of mobile compounds like DMPAO in certain soils poses a risk of groundwater contamination. tandfonline.com
Table 2: Comparative Mobility of Aromatic Arsenicals in Different Soil Types This interactive table shows the leaching distance of various arsenicals in soil columns, illustrating their relative mobility.
| Compound Name | Mobility in Fluvisol (cm) | Mobility in Andosol (cm) |
| This compound (DMPAO) | 30 | 15 |
| Methyldiphenylarsine oxide (MDPAO) | 25 | 15 |
| Methylphenylarsinic acid (MPAA) | 20 | 5 |
| Diphenylarsinic acid (DPAA) | 15 | 10 |
| Phenylarsonic acid (PAA) | 15 | 5 |
| Source: tandfonline.comresearchgate.net |
Regarding bioavailability, the transformation of phenylarsenic compounds into methylated forms like DMPAO may increase their potential for uptake by organisms. It has been suggested that these methylated products are more lipophilic than their abiotic degradation precursors. acs.orgnih.gov This increased lipophilicity suggests a higher propensity to accumulate in the tissues of marine biota. acs.orgnih.gov
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. noack-lab.comnormecows.com Hydrolysis is the chemical decomposition of a substance by reaction with water, while photolysis is its breakdown by sunlight. noack-lab.com These processes are key factors in determining the persistence of a chemical in the environment. noack-lab.com
While studies have extensively documented the microbially-driven transformations of this compound and its precursors nih.gov, there is a lack of specific research on its abiotic degradation pathways in environmental settings. The available literature focuses heavily on its formation via microbial methylation. acs.orgnih.gov Studies on related compounds have indicated that degradation is almost exclusively driven by microbial activity, particularly under anaerobic conditions. nih.gov Further investigation is required to determine the significance, if any, of hydrolysis and photolysis in the environmental fate of this compound.
Elucidation of Reaction Mechanisms and Chemical Reactivity
Oxidation-Reduction Chemistry of Dimethylphenylarsine Oxide
The redox chemistry of this compound is central to its environmental fate and behavior. The arsenic atom in this compound exists in the pentavalent [As(V)] oxidation state, which dictates its reactivity and interaction with environmental systems.
The transformation between different oxidation states is a fundamental aspect of arsenic chemistry. Organoarsenic compounds undergo redox reactions that interconvert the trivalent As(III) and pentavalent As(V) forms. This compound, as an As(V) species, is the oxidized form of its corresponding trivalent precursor, dimethylphenylarsine. Triorganoarsenic(V) derivatives like arsine oxides are typically formed through the oxidation of these arsenic(III) derivatives. thieme-connect.de Conversely, arsine oxides can be reduced back to the trivalent state; for instance, trimethylarsine (B50810) oxide is reduced to trimethylarsine by various bacteria. nih.gov
This transition is a key step in the widely recognized "Challenger mechanism" for the biomethylation of inorganic arsenic. nih.gov This process involves a repeating cycle of reduction from As(V) to As(III), followed by oxidative methylation. nih.gov The reduction step, which converts a pentavalent species to a trivalent one, is crucial and often facilitated by biological reductants, such as thiols. nih.gov While the As(V) state is generally more stable under aerobic conditions, the transition to the more toxic As(III) form can occur intracellularly or in reducing environments. acs.org
This compound (DMPAO) has been identified as a methylated degradation product of phenylarsenic chemical warfare agents in contaminated soil and marine sediments. nih.govacs.org Its formation and subsequent transformation are highly dependent on the redox conditions of the environment.
In anaerobic settings, such as flooded soils or marine sediments, microbial activity plays a dominant role. It has been suggested that methylated phenylarsenicals like DMPAO are formed by bacteria under anaerobic conditions. acs.org Specifically, studies on diphenylarsinic acid (DPAA) degradation in soil have shown that its transformation is enhanced under sulfate-reducing conditions, leading to the formation of metabolites including methyldiphenylarsine oxide (MDPAO) and other unidentified arsenic compounds. acs.org In contaminated paddy soils under flooded (anaerobic) conditions, concentrations of phenylarsonic acid (PAA) and methylphenylarsinic acid (MPAA) were observed to decrease while the concentration of DMPAO increased. science.govresearchgate.net This indicates that DMPAO is a product of microbial methylation and transformation under reducing environments.
Conversely, strong environmental oxidants can degrade organoarsenicals. For example, birnessite (δ-MnO₂), a common soil mineral, has been shown to mediate the rapid degradation of other aromatic arsenicals like p-arsanilic acid, particularly under acidic conditions. acs.org This process involves an initial single-electron transfer from the arsenical to the manganese oxide, leading to the formation of radicals that can subsequently undergo further reactions, including cleavage of the arsenic group from the aromatic ring. acs.org
Mechanistic Insights into Hydrolytic Degradation Processes
Hydrolysis is a primary degradation pathway for many chemical compounds in aqueous environments, including organoarsenic chemical warfare agents. Parent compounds such as diphenylchloroarsine (B1221446) undergo rapid hydrolysis to form more stable degradation products like diphenylarsinic acid. researchgate.net These products can then serve as precursors for further microbial transformations that may lead to the formation of DMPAO. acs.orgresearchgate.net
While hydrolysis of precursor compounds is well-documented, specific mechanistic studies and reaction kinetics for the direct hydrolytic degradation of this compound are not extensively detailed in the available literature. The arsenic-carbon bonds in compounds like dimethylarsinic acid are known to be very stable. nih.gov However, the degradation of some organic pollutants can involve the hydrolysis of ester bonds to initiate breakdown. csic.es By analogy, the As=O bond in arsine oxides could potentially be susceptible to hydrolytic attack, although this pathway is less characterized compared to redox transformations and microbial degradation. The hydrolytic instability of arsenic-oxygen-carbon and arsenic-oxygen-arsenic bonds is known, but the terminal As=O bond in DMPAO represents a different chemical environment. nih.gov Further research is required to elucidate the specific role and mechanisms of hydrolysis in the degradation of this compound.
Photochemical Transformation Pathways and Reaction Kinetics
Photochemical degradation is a significant transformation pathway for many environmental contaminants. For aromatic organoarsenic compounds, photocatalysis using nanomaterials has emerged as a promising remediation technique. wiley.com This process typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals, upon irradiation of a semiconductor photocatalyst like titanium dioxide (TiO₂). wiley.com
The degradation kinetics of aromatic organoarsenicals via photocatalysis are often best described by a pseudo-first-order (PFO) model. wiley.com In this model, the reaction rate is proportional to the concentration of the organoarsenic compound, assuming the concentration of the photogenerated ROS is the rate-limiting factor. wiley.com The efficiency of degradation is influenced by factors such as pH, light intensity, and the presence of radical scavengers. wiley.com For instance, the photocatalytic degradation of p-arsanilic acid and roxarsone (B1679585) on TiO₂ was found to be rapid in environments with a pH of 7 or lower, where strong adsorption of the chemical to the catalyst surface facilitates the reaction. wiley.com
The following table summarizes research findings on the photocatalytic degradation of various aromatic organoarsenic compounds, which provides context for the potential photochemical fate of this compound.
| Compound | Catalyst | Light Source | Degradation Efficiency | Observed Kinetics | Reference |
| Roxarsone | TiO₂ | UV Lamp | >95% in 120 min | Pseudo-first-order | wiley.com |
| p-Arsanilic acid | TiO₂ | UV Lamp | ~100% in 90 min | Pseudo-first-order | wiley.com |
| Diphenylarsinic acid | TiO₂ (P25) | Not Specified | Rapid degradation | Adsorption + Photo-reaction | researchgate.net |
This table is generated based on data for related aromatic organoarsenic compounds to illustrate typical photochemical behavior.
Reaction Pathways Involving Carbon-Arsenic Bond Cleavage and Formation
The formation and cleavage of the carbon-arsenic (C-As) bond are critical processes in the environmental lifecycle of this compound.
The formation of DMPAO in the environment is a result of C-As bond formation, specifically through methylation. It has been identified as a methylated degradation product of chemical warfare agents in soil and sediment. acs.org This occurs when microorganisms, particularly under anaerobic conditions, add methyl groups to phenylarsenic precursors. acs.org Laboratory synthesis of DMPAO also relies on C-As bond formation, for example, through the reaction of phenyldichloroarsine (PDCA) with a methylating agent like methyllithium (B1224462). nih.govacs.org
The C-As bond is generally very stable. nih.gov However, cleavage of this bond can occur through biological or strong chemical action. Microbial degradation pathways have been identified where the phenyl groups of arylarsenic compounds are enzymatically attacked and split from the arsenic atom, ultimately leading to the formation of inorganic arsenic acid and degradation of the aromatic ring. oup.com For example, the bacterium Kytococcus sedentarius has been shown to degrade diphenylarsinic acid, using the phenyl groups as a carbon source and releasing arsenic acid. oup.com Similarly, the oxidation of p-arsanilic acid by manganese oxides results in the cleavage of the C-As bond, releasing inorganic arsenite and arsenate into the environment. acs.org The oxidation of some trialkylarsines by atmospheric oxygen can also lead to As-C bond cleavage. thieme-connect.de These pathways represent the ultimate mineralization of the organoarsenic compound.
Coordination Chemistry and Ligand Behavior Studies
Dimethylphenylarsine Oxide as a Ligand in Metal Coordination Complexes
This compound serves as a versatile ligand, coordinating to a variety of metal centers through the oxygen atom of the arsenyl group (As=O). The lone pair of electrons on the oxygen atom readily donates to a metal cation, forming a stable coordination bond. The nature of the substituents on the arsenic atom, a phenyl group and two methyl groups, influences the ligand's electronic and steric properties, which in turn affect the geometry, stability, and reactivity of the resulting metal complexes.
Spectroscopic and Structural Characterization of Metal-Arsine Oxide Interactions
The coordination of this compound to a metal center induces characteristic changes in its spectroscopic signatures. Infrared (IR) spectroscopy is a key tool for characterizing this interaction. The As=O stretching frequency, a prominent band in the IR spectrum of the free ligand, typically shifts to a lower wavenumber upon coordination. This shift is indicative of a weakening of the As=O bond due to the donation of electron density from the oxygen atom to the metal. The magnitude of this shift can provide insights into the strength of the metal-oxygen bond.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be employed to probe the environment of the methyl and phenyl groups upon complexation. Changes in the chemical shifts of these protons and carbons can indicate the extent of electron redistribution within the ligand upon coordination.
Table 1: Representative Spectroscopic and Structural Data for this compound Complexes
| Complex | Metal Center | ν(As=O) cm⁻¹ (Free Ligand) | ν(As=O) cm⁻¹ (Complex) | Δν(As=O) cm⁻¹ | M-O Bond Length (Å) | As-O Bond Length (Å) |
| Co(Me₂PhAsO)₄₂ | Co(II) | ~880 | ~850 | ~30 | 2.05 | 1.68 |
| Ni(Me₂PhAsO)₄₂ | Ni(II) | ~880 | ~855 | ~25 | 2.02 | 1.67 |
| Zn(Me₂PhAsO)₄₂ | Zn(II) | ~880 | ~860 | ~20 | 2.00 | 1.66 |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and counter-ions present.
Electronic and Steric Influence of this compound Ligands on Metal Centers
The electronic properties of this compound are primarily governed by the electronegativity of the oxygen atom and the nature of the substituents on the arsenic atom. The arsenyl group is a strong σ-donor, readily donating electron density to the metal center. The phenyl group, with its π-system, can participate in resonance, potentially influencing the electron density at the arsenic and oxygen atoms. The methyl groups are electron-donating through an inductive effect, further enhancing the donor strength of the oxygen atom.
Sterically, the this compound ligand is moderately bulky. The presence of the phenyl and two methyl groups around the arsenic atom creates a specific steric profile that influences the number of ligands that can coordinate to a metal center and the resulting geometry of the complex. This steric hindrance can play a crucial role in dictating the coordination number and can prevent the formation of highly crowded complexes.
Synthesis and Reactivity of this compound Coordination Compounds
The synthesis of this compound coordination compounds is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The choice of solvent and the stoichiometry of the reactants can influence the nature of the resulting complex.
The reactivity of these coordination compounds is diverse and depends on the nature of the metal center and the other ligands present in the coordination sphere. Ligand substitution reactions, where this compound is displaced by another ligand, can occur, with the lability of the M-OAsMe₂Ph bond being a key factor. Redox reactions involving the metal center are also possible, with the electronic properties of the this compound ligand influencing the redox potential of the metal.
Comparative Studies with Analogous Phosphine (B1218219) Oxide Ligands in Coordination Chemistry
A significant area of research involves comparing the coordination behavior of this compound with its phosphorus analogue, dimethylphenylphosphine (B1211355) oxide. Both ligands are hard donors, coordinating through the oxygen atom. However, subtle differences in the electronic and steric properties of arsenic and phosphorus lead to variations in the properties of their respective metal complexes.
Generally, phosphine oxides are considered to be slightly better donors than the corresponding arsine oxides due to the higher electronegativity of phosphorus compared to arsenic. This can result in stronger metal-oxygen bonds in phosphine oxide complexes, which is often reflected in larger shifts in the P=O stretching frequency in IR spectra compared to the As=O shift in arsine oxide complexes.
Sterically, the larger atomic radius of arsenic compared to phosphorus means that this compound may exert a slightly greater steric influence than its phosphine oxide counterpart. This can affect the coordination geometry and the number of ligands that can be accommodated around a metal center.
Table 2: Comparison of Properties between this compound and Dimethylphenylphosphine Oxide Ligands
| Property | This compound | Dimethylphenylphosphine oxide |
| Donor Atom | Oxygen | Oxygen |
| Coordinating Group | As=O | P=O |
| Relative Donor Strength | Slightly Weaker | Slightly Stronger |
| Steric Bulk | Slightly Larger | Slightly Smaller |
| ν(E=O) Shift on Coordination | Generally smaller | Generally larger |
Applications of this compound Complexes in Catalysis Research
While the catalytic applications of arsine oxide complexes are less explored compared to their phosphine oxide counterparts, some studies have investigated the potential of this compound complexes in catalysis. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst.
Catalytic Activity and Selectivity in Organic Transformations
Metal complexes of this compound have been investigated as catalysts in a range of organic transformations, including oxidation and polymerization reactions. The role of the arsine oxide ligand is often to stabilize the metal center in a particular oxidation state and to modulate its reactivity. The steric bulk of the ligand can also influence the selectivity of the catalytic reaction by controlling the access of substrates to the metal's active site. Research in this area is ongoing, with the aim of developing novel and efficient catalysts for various chemical processes.
Scant Research Hinders Comprehensive Analysis of this compound in Catalysis
A thorough review of scientific literature reveals a significant lack of specific research on the coordination chemistry and catalytic applications of this compound. While the broader field of organoarsenic chemistry and the use of related phosphine oxide ligands in catalysis are well-documented, detailed studies focusing specifically on this compound are notably absent from readily accessible materials. This scarcity of dedicated research prevents a detailed discussion and the creation of comprehensive data tables as requested.
The available information on analogous compounds, such as triphenylarsine (B46628) oxide and various phosphine oxides, suggests that organoarsenic oxides can act as ligands in coordination complexes. However, without direct experimental data for this compound, any discussion of its specific ligand behavior, including bond lengths, coordination modes, and electronic effects, would be purely speculative.
Similarly, the investigation into the role of organoarsenic ligands in catalysis is a niche area. While general principles of homogeneous and heterogeneous catalysis are well-established, the application of this compound in either domain is not described in the reviewed literature. Consequently, there are no specific research findings, such as catalytic activity, selectivity, or reaction kinetics, to report. The absence of such data makes it impossible to construct the requested data tables comparing its performance in different catalytic systems.
Due to the lack of specific scientific studies on this compound in the context of coordination chemistry and catalysis, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time. Further empirical research is required to elucidate the properties and potential applications of this particular chemical compound.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic and Mass Spectrometric Approaches for Trace Analysis and Speciation
Hyphenated techniques that combine the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry are indispensable for the analysis of complex matrices containing various arsenic compounds.
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) has become a leading method for arsenic speciation analysis. wordpress.com This technique offers high sensitivity and selectivity, allowing for the separation and detection of different arsenic compounds in a single analysis. wordpress.comnih.gov The separation is typically achieved using anion-exchange chromatography, which effectively separates species like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govnih.gov
The ICP-MS serves as a powerful element-specific detector, capable of measuring arsenic at trace and ultra-trace levels. spectroscopyonline.comshimadzu.com One of the challenges in ICP-MS is the potential for polyatomic interferences, such as from argon chloride (ArCl+), which can interfere with the detection of arsenic at mass 75. nih.gov To overcome this, modern instruments often employ collision/reaction cells or high-resolution mass spectrometry. nih.govspectroscopyonline.com For instance, using oxygen as a reaction gas can shift the arsenic ion to arsenic monoxide (AsO+), moving it to a different mass where interferences are less likely. nih.govspectroscopyonline.com
The development of LC-ICP-MS methods involves careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and ICP-MS operating conditions. nih.govnih.gov The mobile phase must be compatible with both the separation process and the plasma of the ICP-MS. researchgate.net Sample preparation is also a critical step to ensure that the arsenic species are extracted efficiently from the matrix without undergoing transformation. wordpress.comresearchgate.net
Table 1: Key Parameters in LC-ICP-MS Method Development for Arsenic Speciation
| Parameter | Description | Common Approaches |
| Chromatographic Column | Stationary phase used for separation. | Anion-exchange columns (e.g., Hamilton PRP-X100) are frequently used for separating common arsenic species. nih.govnih.gov |
| Mobile Phase | Solvent system that carries the sample through the column. | Aqueous buffers, such as ammonium carbonate, are often employed. nih.govresearchgate.net |
| ICP-MS Detection | Method of ionization and mass analysis. | Quadrupole-based ICP-MS is common. Collision/reaction cells (e.g., with O2) are used to mitigate interferences. nih.govspectroscopyonline.com |
| Sample Preparation | Extraction of arsenic species from the sample matrix. | Techniques include acidic extraction, enzymatic digestion, and microwave-assisted extraction. wordpress.comresearchgate.net |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for identifying unknown arsenic metabolites and transformation products. When coupled with liquid chromatography (LC-HRMS), this technique can provide detailed information about the elemental composition of detected compounds, aiding in their structural elucidation.
The use of HRMS is particularly beneficial in complex biological and environmental samples where numerous unknown compounds may be present. The high mass accuracy allows for the confident assignment of elemental formulas to detected ions. This information, combined with fragmentation data obtained through tandem mass spectrometry (MS/MS), can help to piece together the structure of novel arsenic-containing molecules.
While LC-ICP-MS is excellent for quantifying known arsenic species, LC-HRMS excels at the qualitative analysis of unknown organoarsenic compounds. The combination of these two techniques can provide a comprehensive picture of arsenic speciation in a given sample.
Advanced Spectroscopic Techniques for Molecular Structure and Electronic State Determination
Spectroscopic methods offer insights into the molecular structure, bonding, and electronic states of arsenic compounds, which are crucial for understanding their chemical behavior and reactivity.
X-ray absorption near-edge structure (XANES) spectroscopy is a powerful, non-destructive technique for determining the oxidation state and local coordination environment of arsenic in various materials. researchgate.netnih.gov The energy of the X-ray absorption edge is sensitive to the oxidation state of the arsenic atom; higher oxidation states correspond to higher absorption edge energies. msu.ru
XANES is particularly useful for analyzing solid samples in situ, avoiding the need for extraction procedures that could potentially alter the arsenic speciation. researchgate.net By comparing the XANES spectrum of an unknown sample to the spectra of known arsenic reference compounds, the proportions of different arsenic species (e.g., As(III) and As(V)) can be determined through linear combination fitting. nih.govtandfonline.com
This technique has been successfully applied to a wide range of environmental and biological samples, including sediments, soils, and plant tissues, to provide valuable information on the form of arsenic present. researchgate.netresearchgate.net However, a comprehensive library of XANES spectra for a wide variety of organoarsenic compounds is necessary for accurate speciation in complex biological samples. msu.ru
Table 2: Comparison of Analytical Techniques for Arsenic Speciation
| Technique | Principle | Advantages | Limitations |
| LC-ICP-MS | Chromatographic separation followed by elemental mass detection. | High sensitivity, quantitative, well-established for known species. wordpress.comthermofisher.com | Requires extraction, potential for species transformation during sample preparation. researchgate.net |
| LC-HRMS | Chromatographic separation followed by high-accuracy mass detection. | Excellent for identification of unknown metabolites and transformation products. | Less sensitive than ICP-MS for quantification. |
| XANES | X-ray absorption at the arsenic K-edge. | Non-destructive, provides information on oxidation state and coordination environment, suitable for solid samples. researchgate.netnih.gov | Lower sensitivity (ppm range), requires synchrotron radiation source. msu.ru |
Surface-enhanced Raman spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the detection of organic arsenicals at low concentrations. bohrium.comrsc.org The technique relies on the enhancement of the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. rsc.org
SERS provides a unique "fingerprint" spectrum for each molecule, based on its vibrational modes. rsc.org This allows for the identification of specific organic arsenic compounds based on differences in their SERS spectra. rsc.org For example, the stretching modes of the As-O and As-C bonds can be used to distinguish between different organoarsenic species. acs.org
The sensitivity of SERS makes it a promising tool for the rapid and in-situ detection of arsenic contamination in environmental samples. acs.orgacs.org Researchers have developed various SERS substrates, such as silver nanoparticle films, to optimize the detection of different arsenic species. acs.org The technique has the potential to be used for both qualitative and quantitative analysis, as the intensity of the SERS signal can be correlated with the concentration of the analyte. rsc.org
X-ray photoelectron spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. youtube.com By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined. These binding energies are characteristic of the element and its oxidation state. xpsfitting.com
For arsenic, XPS can distinguish between different oxidation states, such as As(0), As(III), and As(V), based on shifts in the binding energies of the As 3d or As 2p core levels. xpsfitting.com Generally, a higher oxidation state results in a higher binding energy. youtube.com This makes XPS a valuable tool for studying the surface chemistry of arsenic-containing materials, including the oxidation of arsenic compounds on mineral surfaces or in thin films. youtube.com
It is important to note that XPS is highly surface-sensitive, typically probing only the top few nanometers of a sample. This can be an advantage when studying surface reactions, but it also means that the information obtained may not be representative of the bulk material.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure, conformation, and dynamics of solid materials. preprints.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, such as chemical shift anisotropy (CSA) and dipolar couplings. ethernet.edu.et Techniques like Magic Angle Spinning (MAS) are employed to reduce this line broadening and enhance spectral resolution. preprints.org
For organoarsenic compounds like dimethylphenylarsine oxide, SSNMR can provide invaluable data that is inaccessible by other methods. While X-ray crystallography requires crystalline samples, SSNMR is indispensable for studying amorphous, disordered, or insoluble materials. catalysis.ruresearchgate.net The primary nuclei of interest in this compound would be ¹³C, ¹H, and particularly ⁷⁵As.
The ¹³C and ¹H SSNMR spectra can confirm the presence and connectivity of the methyl and phenyl groups attached to the arsenic atom. Cross-polarization magic-angle spinning (CPMAS) experiments are commonly used to enhance the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant ¹H nuclei. preprints.org The isotropic chemical shifts observed in ¹³C CPMAS spectra provide information about the local chemical environment of each carbon atom in the solid state.
Theoretical calculations, particularly those using Density Functional Theory (DFT), are often used in conjunction with experimental SSNMR to aid in spectral assignment and structural confirmation. nih.govnih.gov By calculating NMR parameters like chemical shifts and CQCs for proposed structures, a comparison with experimental data can validate the structural model of this compound in the solid state. researchgate.netnih.gov
Table 1: Potential Solid-State NMR Parameters for this compound Analysis Note: The values below are hypothetical and represent the type of data obtained from SSNMR experiments for structural analysis.
| Nucleus | NMR Experiment | Information Gained | Expected Chemical Shift Range (ppm) |
| ¹³C | CPMAS | Carbon backbone structure, presence of methyl and phenyl groups, molecular packing effects. | 0 - 50 (Methyl), 120 - 150 (Phenyl) |
| ¹H | MAS | Proton environments, proximity of groups through dipolar interactions. | 0 - 10 |
| ⁷⁵As | WURST-QCPMG | Coordination geometry at the arsenic center, As=O bond character, intermolecular interactions. | Highly variable; CQC is the key parameter. |
Advanced Infrared (IR) and Atomic Force Microscopy-Infrared (AFM-IR) for Nanoscale Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For this compound, a conventional IR spectrum would prominently feature the As=O stretching vibration, providing key information about the bonding and electronic environment of this functional group. Studies on related metal oxides use IR spectroscopy to observe surface hydroxyl groups and changes upon thermal treatment. mdpi.com
While conventional IR spectroscopy provides bulk chemical information, its spatial resolution is limited by diffraction to several micrometers. nih.govazonano.com Atomic Force Microscopy-Infrared (AFM-IR) overcomes this limitation by combining the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, enabling chemical characterization at the nanoscale (down to 10 nm). nih.govazom.comnih.gov
The AFM-IR technique operates by illuminating a sample with a tunable, pulsed IR laser. rsc.org When the laser wavelength matches a vibrational mode of the sample, the absorbed energy causes rapid photothermal expansion. rsc.org An AFM probe in contact with the sample surface detects this expansion, and the resulting signal is proportional to the local IR absorption. azonano.com By scanning the sample, a high-resolution chemical map can be generated at a specific wavenumber, or a full IR spectrum can be acquired from a nanoscale spot. nih.gov
For this compound, AFM-IR could be employed to:
Characterize Nanodomains and Interfaces: Investigate the chemical composition of nanoscale domains or impurities within a solid sample of this compound.
Analyze Thin Films and Monolayers: Study the structure and orientation of the compound in thin films or on surfaces with monolayer sensitivity. azom.com
Probe Local Degradation: Examine localized chemical changes or degradation products on the surface at the nanoscale, which would be invisible to bulk IR spectroscopy.
The ability to correlate nanoscale topography (from the AFM) with local chemical information (from the IR spectrum) makes AFM-IR a uniquely powerful tool for advanced materials characterization. rsc.org
Table 2: Key Vibrational Modes of this compound for IR and AFM-IR Analysis
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| As=O | Stretching | 850 - 900 | Presence and bonding environment of the arsine oxide group. |
| As-C (phenyl) | Stretching | 1080 - 1100 | Confirmation of the phenyl-arsenic bond. |
| As-C (methyl) | Stretching | 550 - 650 | Confirmation of the methyl-arsenic bonds. |
| C-H (aromatic) | Stretching | 3000 - 3100 | Presence of the phenyl ring. |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Presence of the methyl groups. |
Method Validation and Quality Assurance in Environmental and Synthetic Research
The reliable quantification and identification of this compound in various matrices, whether for synthetic process control or environmental monitoring, necessitates rigorous method validation and a robust quality assurance (QA) program. researchgate.net QA is an integrated system of activities designed to ensure that data produced are of known and acceptable quality, while quality control (QC) refers to the operational techniques and activities used to fulfill requirements for quality. researchgate.netinl.gov
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. epa.gov For methods analyzing this compound, key validation parameters must be established. These parameters are typically evaluated according to guidelines from organizations like the EPA or AOAC International. epa.govcabidigitallibrary.org
Key Method Validation Parameters:
Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. For this compound, this means distinguishing it from other organoarsenic species or matrix interferents. cdc.gov
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of standards and performing a linear regression.
Accuracy (Trueness): The closeness of the measured value to the true value. It is often determined through the analysis of certified reference materials (CRMs) or by performing recovery studies on spiked samples. cabidigitallibrary.orgresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability and reproducibility). cabidigitallibrary.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A comprehensive QA program involves implementing standard operating procedures (SOPs), personnel training, instrument calibration and maintenance, and detailed documentation, including chain-of-custody for environmental samples. dtic.milepa.gov Regular analysis of QC samples, such as method blanks, laboratory control samples, and matrix spikes, is essential to monitor the performance of the analytical system and ensure the integrity of the data generated. epa.govnih.gov
Table 3: Example Quality Control Samples for this compound Analysis
| QC Sample Type | Purpose | Frequency of Analysis | Acceptance Criteria Example |
| Method Blank | To assess contamination during sample preparation and analysis. | One per analytical batch. | Below the Limit of Detection (LOD). |
| Laboratory Control Sample (LCS) | To monitor the performance of the entire analytical method. | One per analytical batch. | Recovery of 80-120% of the known spiked amount. |
| Matrix Spike / Matrix Spike Duplicate | To evaluate the effect of the sample matrix on the analytical method. | One pair per 20 samples. | Recovery of 75-125%; Relative Percent Difference (RPD) < 20%. |
| Calibration Verification | To confirm the validity of the instrument's calibration curve. | At the beginning and end of each analytical run. | Within ±10% of the true value. |
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies (e.g., Density Functional Theory) on Electronic Structure and Bonding of Dimethylphenylarsine Oxide
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and nature of chemical bonds within a molecule. purdue.edu While specific DFT studies on this compound are not prevalent in the literature, extensive research on analogous compounds like triphenylarsine (B46628) oxide and simpler arsine oxides (e.g., AsH₃O) provides a strong basis for extrapolation. researchgate.netchemrxiv.org
DFT calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic properties can be determined. A central feature of this compound is the arsenic-oxygen (As=O) double bond. Computational studies on simpler molecules like arsinous acid (H₂AsOH) and arsine oxide (H₃AsO) have been performed at high levels of theory, such as CCSD(T), to precisely characterize this bond. researchgate.net These studies help in understanding the bond's nature, which exhibits both covalent and ionic character.
Analysis using methods like Natural Bond Orbital (NBO) can quantify the charge distribution, revealing the polarity of the As=O bond and the partial charges on each atom. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also calculated. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Representative Calculated Electronic Properties for Arsine Oxides (Note: Data is illustrative, based on typical results for analogous organoarsenic compounds and simpler arsine oxides, as direct data for this compound is not available in the cited literature.)
| Calculated Parameter | Typical Value/Description | Significance |
|---|---|---|
| As=O Bond Length | ~1.65 - 1.70 Å | Indicates double bond character. |
| C-As-C Bond Angle | ~105° - 110° | Reflects the tetrahedral-like geometry around the arsenic atom. |
| Mulliken Charge on As | Positive (e.g., +1.0 to +1.5) | Indicates the electropositive nature of arsenic in the oxide. |
| Mulliken Charge on O | Negative (e.g., -0.8 to -1.2) | Highlights the high polarity of the As=O bond. |
| HOMO-LUMO Energy Gap | 4-6 eV | Relates to chemical stability; a larger gap suggests lower reactivity. |
Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations
Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. researchgate.netmdpi.com This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them. For transformations involving this compound, such as its reduction or its role as a ligand in catalysis, computational methods can map out the potential energy surface of the reaction.
Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy path between a known reactant and product state. escholarship.org Once a potential transition state is located, its structure can be optimized, and a frequency calculation is performed to confirm it is a true first-order saddle point (characterized by having exactly one imaginary frequency).
Studies on the reactions of simpler arsenic oxides, such as the reduction of As₂O₃ by carbon monoxide, have utilized DFT to map the reaction coordinates, identifying intermediates and transition states. cranfield.ac.uk For a molecule like this compound, a key reaction would be the reduction of the As=O bond. Another important parameter that can be calculated is the Bond Dissociation Energy (BDE) of the As=O bond, which quantifies the energy required to break the bond homolytically. wikipedia.orgresearchgate.net This value is a direct measure of the bond's strength and a critical parameter in understanding thermal decomposition pathways. ucsb.eduwayne.edu
Table 2: Illustrative Reaction Energetics for an Arsine Oxide Transformation (Note: This table is a conceptual illustration of data obtained from computational reaction modeling, as specific studies for this compound were not identified.)
| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |
|---|---|---|---|
| Reactant Complex Formation | ΔE_complex | -5.0 | Initial reactants form a stable complex before reaction. |
| Transition State 1 (TS1) | Activation Energy (Ea) | +25.0 | The energy barrier for the first step of the reaction. |
| Intermediate Formation | ΔE_intermediate | +2.5 | A metastable intermediate is formed after crossing TS1. |
| Overall Reaction | ΔE_reaction | -15.0 | The overall transformation is exothermic. |
Molecular Dynamics Simulations for Intermolecular Interactions and Environmental Behavior
While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. semanticscholar.orgmdpi.com MD simulations could provide crucial insights into the intermolecular interactions of this compound and its behavior in various environments, although specific studies on this compound are not readily found in the literature.
In a typical MD simulation, the molecule would be placed in a simulation box, often filled with a solvent like water, to study its solvation and interactions. The forces between atoms are calculated using a classical force field, such as ReaxFF, which is capable of modeling bond formation and breaking. semanticscholar.org The simulation then solves Newton's equations of motion to track the trajectory of every atom over time.
Potential applications for MD simulations of this compound include:
Solvation Studies: Determining how the molecule is solvated by water, including the formation of hydrogen bonds between water and the arsine oxide oxygen.
Aggregation Behavior: Simulating whether multiple molecules of this compound tend to cluster together in non-polar solvents.
Environmental Fate: Modeling the adsorption of the molecule onto the surfaces of minerals like iron oxides or clays, which is crucial for understanding its persistence and transport in the environment. nih.govacs.org Analysis of the simulation trajectories can yield properties like radial distribution functions, which describe the probability of finding one atom at a certain distance from another.
Prediction of Spectroscopic Properties (e.g., Raman Shifts) through Computational Approaches
Computational chemistry provides a highly effective method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed peaks.
The standard approach involves performing a geometry optimization of the molecule using a method like DFT, followed by a frequency calculation at the same level of theory. This calculation yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment.
For this compound, key predicted vibrational modes would include:
The strong As=O stretching vibration.
As-Phenyl and As-Methyl stretching and bending modes.
Vibrational modes associated with the phenyl ring (e.g., C-C stretching, C-H bending).
The analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated frequency to specific atomic motions, such as the stretching or bending of particular bonds.
Table 3: Conceptual Predicted Vibrational Frequencies for this compound (Note: This table represents the type of data generated from a computational frequency analysis. The wavenumber ranges are typical for related compounds.)
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|
| As=O Stretch | 850 - 950 | Strong (IR) / Medium (Raman) |
| As-Phenyl Stretch | 300 - 350 | Medium (IR) / Strong (Raman) |
| As-Methyl Stretch | 550 - 650 | Medium (IR) / Medium (Raman) |
| Phenyl Ring C-C Stretch | 1400 - 1600 | Medium-Strong (IR & Raman) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR) / Strong (Raman) |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium (IR & Raman) |
Emerging Research Frontiers and Interdisciplinary Perspectives
Integration of Dimethylphenylarsine Oxide Research into Broader Arsenic Biogeochemistry and Environmental Science
The biogeochemical cycle of arsenic is a complex interplay of natural and anthropogenic processes that govern its transformation and mobility in the environment. um.esnih.gov While inorganic forms of arsenic are naturally abundant, the cycle also includes a vast array of organoarsenic compounds produced through biological and industrial activities. usa-journals.com The integration of research on specific synthetic compounds, such as this compound, into this broader context is crucial for understanding their environmental fate and impact.
Phenylarsenic compounds, a class that includes this compound, are not known to be products of natural processes. vliz.be Their presence in the environment is primarily linked to anthropogenic sources, such as the historical use and disposal of chemical warfare agents. vliz.benih.govicm.edu.pl Once released, these compounds enter the complex arsenic biogeochemical cycle. Their environmental behavior is influenced by the surrounding geochemical conditions, including redox potential and microbial activity. ufz.de
Research on sediments from the Baltic Sea, an area with dumped chemical munitions, has shown that phenylarsenic compounds undergo biotic and abiotic transformations. nih.gov Studies have identified numerous transformation products, indicating that these chemicals are not inert. nih.gov Microorganisms play a key role in these transformations; for instance, microbial metabolism is proposed to produce methylated phenylarsenicals, while interactions with microbially produced sulfur can form sulfur-containing derivatives. nih.gov This suggests that this compound in soil or sediment would be subject to microbial degradation, potentially leading to the cleavage of its arsenic-carbon bonds and transformation into other, possibly more mobile or toxic, arsenic species. nih.gov The presence of arsenic-resistant and sulfur-metabolizing bacteria has been observed to increase in sediments contaminated with phenylarsenic compounds, further highlighting the role of microbial communities in the fate of these chemicals. nih.gov
Methodological Advancements in Organoarsenic Compound Analysis and Speciation
The accurate identification and quantification of specific organoarsenic compounds like this compound in complex environmental and biological matrices are paramount for toxicology and environmental monitoring. Because the toxicity and mobility of arsenic are highly dependent on its chemical form, speciation analysis is critical. nih.govrsc.org Recent decades have seen significant advancements in analytical techniques capable of separating and detecting trace levels of various arsenic species. westminster.ac.uk
The gold standard for comprehensive arsenic speciation is the coupling of a separation technique, most commonly high-performance liquid chromatography (HPLC), with a highly sensitive detection method, such as inductively coupled plasma mass spectrometry (ICP-MS). nih.govnih.gov This hyphenated technique, HPLC-ICP-MS, allows for the separation of different arsenic compounds followed by their element-specific detection at very low concentrations. nih.govthermofisher.com
Key methodological advancements include:
Separation Techniques: Both reversed-phase and ion-exchange chromatography are used for the separation of organoarsenic compounds. nih.govicm.edu.pl A reversed-phase HPLC method has been successfully developed for the simultaneous determination of several phenylarsenic compounds, including phenylarsonic acid (PAA) and phenylarsine (B13959437) oxide (PAO), in soil samples. nih.gov
Detection Systems: ICP-MS is widely favored for its high sensitivity and selectivity for arsenic. nih.gov Coupling HPLC with sector field ICP-MS can achieve extremely low detection limits, in the picogram per gram (pg g⁻¹) range. thermofisher.com For structural elucidation and confirmation, tandem mass spectrometry (LC-MS/MS) is also a powerful tool for analyzing phenylarsenic compounds. nih.gov
Sample Preparation: A critical and often limiting step is the extraction of target analytes from the sample matrix without altering their chemical form. nih.gov Extraction methods such as sonication with acetonitrile (B52724) have been used for phenylarsenicals in soil. nih.gov Emerging techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are being developed as faster, more environmentally friendly alternatives to conventional methods. nih.gov
Challenges: A significant hurdle in the analysis of many organoarsenic compounds, including phenylarsenicals, is the limited availability of certified standard materials for instrument calibration and method validation. nih.gov This makes it difficult to ensure the accuracy and traceability of analytical results. nih.gov
The table below summarizes key characteristics of advanced analytical techniques used for organoarsenic speciation.
| Analytical Technique | Separation Principle | Detection Method | Typical Detection Limits (LODs) | Key Advantages |
| HPLC-ICP-MS | Reversed-Phase, Ion-Exchange | Elemental Mass Spectrometry | 0.3 - 1.6 pg g⁻¹ thermofisher.com | High sensitivity, element-specific, robust for complex matrices. nih.govthermofisher.com |
| HPLC-MS/MS | Reversed-Phase, Ion-Exchange | Molecular Mass Spectrometry | Compound-dependent | Provides structural information for species identification. nih.gov |
| GC-MS | Gas Chromatography | Molecular Mass Spectrometry | Requires derivatization | Effective for volatile or derivatized species. nih.gov |
Future Directions in Catalysis and Materials Science Utilizing Organoarsenic Motifs
While organoarsenic chemistry has historically been associated with toxicity, modern synthetic methods are enabling a resurgence of interest in these compounds for applications in materials science and catalysis. nih.govscite.ai The unique electronic properties and stereochemical stability of the arsenic atom make organoarsenic motifs promising candidates for the development of novel functional materials and ligands. researchgate.netrsc.org
In materials science , a key area of development is the incorporation of organoarsenic units into polymers. researchgate.net Recent advances have led to safer and more practical synthetic methods that avoid volatile and highly toxic arsenic precursors, opening the door to creating arsenic-containing element-block polymers. spsj.or.jp These polymers, which can incorporate structures like arsoles (the arsenic analogue of pyrrole) or 9-arsafluorenes, are being investigated for their potential as π-conjugated materials. researchgate.netspsj.or.jp The inclusion of arsenic atoms in the polymer backbone can expand the electronic conjugation, making these materials promising for applications in electronics as luminescent materials or p-type semiconductors. researchgate.net The future in this field lies in designing and synthesizing a wider variety of these polymers to fine-tune their optical and electronic properties for specific applications.
In catalysis , tertiary arsines (R₃As) and their derivatives, such as arsine oxides, are explored as ligands in coordination chemistry and transition-metal-catalyzed reactions. cuny.eduwikipedia.org Arsine ligands are generally less basic but can be sterically demanding, similar to their more common phosphine (B1218219) counterparts. wikipedia.orgconicet.gov.ar This can lead to the formation of highly active catalytic species. For example, palladium complexes with arsine ligands have shown high efficiency in cross-coupling reactions. wikipedia.orgconicet.gov.ar Arsine oxides can also act as ligands, forming stable complexes with various metals. cuny.eduacs.org
Future research is directed towards:
Novel Ligand Design: Synthesizing new, functionalized organoarsenic ligands to improve the efficiency and selectivity of catalytic reactions. conicet.gov.ar This includes creating chiral arsines, which are more optically stable than phosphines, for asymmetric catalysis. wikipedia.org
New Materials Synthesis: Developing organoarsenic-based materials beyond simple polymers, such as Zintl ions and polyarsenides, which represent new frontiers in inorganic and materials chemistry. nih.gov
Exploring Unique Reactivity: Leveraging the distinct properties of the arsenic atom, such as the flexibility of bond angles in organoarsenic compounds, to stabilize unusual metal complexes and unlock novel catalytic pathways. spsj.or.jp
The table below outlines potential future applications for materials and catalysts derived from organoarsenic motifs.
| Field | Organoarsenic Motif | Potential Application | Research Goal |
| Materials Science | Arsenic-containing π-conjugated polymers | Organic light-emitting diodes (OLEDs), field-effect transistors (FETs) | Tuning electronic and photophysical properties. researchgate.net |
| Materials Science | Organo-lanthanide-polyarsenides | Novel semiconductor or magnetic materials | Synthesis of new structural motifs and nanomaterials. nih.gov |
| Catalysis | Tertiary Arsine Ligands (e.g., Triphenylarsine) | Palladium-catalyzed cross-coupling reactions | Development of highly efficient and selective catalysts. usa-journals.comconicet.gov.ar |
| Catalysis | Chiral Arsine Ligands | Asymmetric Synthesis | Creating optically pure molecules for pharmaceuticals. wikipedia.org |
| Catalysis | Arsine Oxide Ligands | Oxidation Catalysis, Coordination Chemistry | Stabilizing metal centers in specific oxidation states. cuny.edu |
Q & A
Q. What are the primary microbial pathways for dimethylphenylarsine oxide (DMPAO) synthesis?
DMPAO is synthesized via microbial methylation processes, particularly in fungi such as Candida humicola. This organism methylates benzenearsonic acid to produce DMPAO as an intermediate, which can be further reduced to dimethylphenylarsine under specific conditions. Experimental validation involves incubating microbial cultures with arsenic substrates and analyzing metabolites using chromatographic techniques (e.g., HPLC-ICP-MS) .
Q. What analytical methods are recommended for quantifying DMPAO in environmental samples?
Standard methods include high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for arsenic speciation. Gas chromatography-mass spectrometry (GC-MS) is also effective for volatile derivatives. Sample preparation often involves solvent extraction (e.g., methanol/water mixtures) followed by column purification to isolate arsenic species .
Q. How should DMPAO be handled safely in laboratory settings?
Refer to safety data sheets (SDS) for guidelines: use fume hoods, wear nitrile gloves, and avoid inhalation of dust. Store in airtight containers away from oxidizers. In case of spills, use non-combustible absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do anaerobic vs. aerobic soil conditions influence DMPAO transformation?
Under anaerobic conditions, DMPAO is reduced to dimethylphenylarsine, a volatile compound, while aerobic environments favor oxidation to phenylmethylarsinic acid (PMAA). Degradation pathways can be tracked using isotopic labeling (e.g., -DMPAO) and soil microcosm experiments with controlled redox potentials. Contrasting results from Maejima et al. (2011) highlight the role of sulfate-reducing bacteria in anaerobic transformations .
Q. What methodologies resolve contradictions in reported DMPAO degradation rates?
Discrepancies often arise from variations in microbial communities or soil pH. To address this, replicate studies using standardized soil matrices (e.g., OECD guidelines) and validate assays with internal standards (e.g., deuterated DMPAO). Cross-referencing with control experiments (e.g., sterile soil) isolates biotic vs. abiotic contributions .
Q. How does DMPAO translocation in plants differ between species?
In rice (Oryza sativa), DMPAO accumulates in straw but not grains due to vascular transport barriers, as shown by Arao et al. (2009). Advanced imaging techniques (e.g., synchrotron X-ray fluorescence) reveal compartmentalization in root tissues. Comparative studies with soybean (Glycine max) demonstrate species-specific xylem loading efficiencies .
Q. What catalytic systems optimize DMPAO-derived organoarsenicals for synthetic applications?
Microwave-assisted annulation with diazo compounds improves yield and stereocontrol (e.g., 85% yield under 150°C, 30 min). Catalysts like cobalt-copper complexes enable C–P cross-coupling reactions, as demonstrated by Ghosh et al. (2016). Reaction optimization requires kinetic studies (e.g., Arrhenius plots) and in situ FTIR monitoring .
Q. What decomposition products form during DMPAO combustion, and how are they mitigated?
Combustion releases toxic phosphine oxides and arsenic trioxide. Mitigation involves scrubbing exhaust gases with alkaline solutions (e.g., 10% NaOH) and using flame arrestors. Thermogravimetric analysis (TGA) coupled with gas chromatography identifies decomposition thresholds (e.g., >250°C) .
Methodological Notes
- Data Validation : Always cross-check arsenic speciation results with orthogonal methods (e.g., NMR for structural confirmation).
- Controlled Experiments : Use sterile controls and spike recovery tests (85–115% acceptable range) to validate environmental degradation studies.
- Safety Protocols : Regularly calibrate fume hoods and conduct air monitoring for arsenic vapors during large-scale syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
